2-Mercapto-6-methylphenol
Description
2-Mercapto-6-methylphenol is a phenolic compound featuring a thiol (-SH) group at the 2-position and a methyl (-CH₃) group at the 6-position of the benzene ring. The thiol group confers reactivity typical of mercaptans (e.g., nucleophilicity), while the methyl group may influence steric effects and solubility.
Properties
Molecular Formula |
C7H8OS |
|---|---|
Molecular Weight |
140.20 g/mol |
IUPAC Name |
2-methyl-6-sulfanylphenol |
InChI |
InChI=1S/C7H8OS/c1-5-3-2-4-6(9)7(5)8/h2-4,8-9H,1H3 |
InChI Key |
BVQGQGLQBWVZHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)S)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Mercapto-6-methylphenol’s structural analogs using data from the provided evidence:
Key Findings:
- Functional Group Influence: Thiol vs. Methoxy: The thiol group in 2-Mercapto-6-methylpyridine and 2-Mercaptoethanol increases reactivity compared to the methoxy group in 2-Methoxy-6-methylphenol. Thiols are prone to oxidation and disulfide bond formation, whereas methoxy groups enhance stability . Aromatic vs. Aliphatic Systems: 2-Mercaptoethanol (aliphatic) has a lower boiling point (157–158°C) compared to aromatic analogs, reflecting weaker intermolecular forces .
- Thermal Stability: 2-Mercapto-6-methylpyridine exhibits a high melting point (150–155°C), likely due to hydrogen bonding and aromatic stacking, whereas 2-Methoxy-6-methylphenol’s melting point is unreported but expected to be lower due to reduced polarity .
- Structural Analogues in Applications: 2-Mercapto-6-methylpyridine: Used in coordination chemistry and catalysis due to its pyridine-thiol ligand properties . 2-Methoxy-6-methylphenol: Found in fragrance and flavor industries owing to its phenolic aroma .
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